N-(3-methylphenyl)-2-phenoxybenzamide is a compound that belongs to the class of amides, characterized by its unique structure and potential applications in various fields, including medicinal chemistry. This compound features a phenoxy group and a methyl-substituted phenyl moiety, which may influence its biological activity and interactions with biological targets.
This compound can be synthesized through various chemical methods, which have been documented in scientific literature and patents. The synthesis routes often involve the reaction of substituted anilines with phenoxyacetic acid derivatives or related compounds.
N-(3-methylphenyl)-2-phenoxybenzamide is classified as an organic compound, specifically an aromatic amide. It is part of a broader category of compounds that exhibit diverse biological activities, making them of interest in pharmaceutical research.
The synthesis of N-(3-methylphenyl)-2-phenoxybenzamide can be achieved through several methods, often involving nucleophilic aromatic substitution or acylation reactions. Common approaches include:
The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yield and purity. For example, using solvents like dichloromethane or tetrahydrofuran under inert atmospheres can enhance reaction efficiency.
The molecular structure of N-(3-methylphenyl)-2-phenoxybenzamide can be represented as follows:
The compound features:
Spectroscopic data (NMR, IR) can provide insights into the functional groups present and their environments within the molecule.
N-(3-methylphenyl)-2-phenoxybenzamide can participate in various chemical reactions, including:
The reactivity often depends on the electronic nature of substituents on the aromatic rings, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for N-(3-methylphenyl)-2-phenoxybenzamide in biological systems may involve interaction with specific receptors or enzymes. For instance:
Quantitative data from binding assays or enzyme activity studies would provide insights into its efficacy and potency as a biological agent.
N-(3-methylphenyl)-2-phenoxybenzamide has potential applications in:
N-(3-Methylphenyl)-2-phenoxybenzamide is an organic compound belonging to the N-substituted benzamide class, characterized by a benzamide core functionalized with a phenoxy group at the ortho-position and a 3-methylphenyl substituent on the nitrogen atom. Its systematic IUPAC name is N-(3-methylphenyl)-2-phenoxybenzamide, with alternate names including N-(m-tolyl)-2-phenoxybenzamide and 2-phenoxy-N-(3-tolyl)benzamide. The molecular formula is C₂₀H₁₇NO₂, corresponding to a molecular weight of 303.36 g/mol. The SMILES notation (Cc1cccc(NC(=O)c2ccccc2Oc3ccccc3)c1) captures its structural features: a benzoyl group linked to a 3-methylaniline (m-toluidine) via an amide bond, with a diphenyl ether moiety at the benzamide's 2-position [2] [10].
Table 1: Chemical Identity Profile of N-(3-Methylphenyl)-2-Phenoxybenzamide
Property | Value |
---|---|
Systematic Name | N-(3-methylphenyl)-2-phenoxybenzamide |
CAS Registry Number | Not assigned in surveyed literature |
Molecular Formula | C₂₀H₁₇NO₂ |
Molecular Weight | 303.36 g/mol |
SMILES | Cc1cccc(NC(=O)c2ccccc2Oc3ccccc3)c1 |
Key Functional Groups | Amide, diphenyl ether, methylphenyl |
Benzamide derivatives have evolved from simple aniline conjugates to targeted therapeutics over six decades. The 1960s–1970s saw alpha-adrenergic blockers like phenoxybenzamine—a chloroethylamine-modified benzamide—emerge for hypertension management. Phenoxybenzamine's irreversible α-receptor binding highlighted benzamides' capacity for receptor modulation, though its non-selectivity limited clinical utility . In the 1980s–1990s, structural diversification accelerated, with m-phenoxybenzamides explored as herbicidal agents due to their plant growth inhibition properties. Patent US4173464A documented derivatives with alkynyl or cyclic amine substituents, establishing the scaffold's bioactivity potential beyond human pharmacology [7].
The early 2000s brought crystallographic characterization of simpler analogs like 2-methyl-N-(3-methylphenyl)benzamide, revealing planar amide geometries and intermolecular hydrogen bonding that informed solubility predictions. Concurrently, fluorinated variants (e.g., N-(3-fluorophenyl)-2-phenoxybenzamide) entered screening libraries as kinase inhibitors or anticancer leads [2] [5]. By the 2020s, advances in N-alkylation and heterocyclic fusion enabled compounds like N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenoxybenzamide, integrating phthalimide groups for enhanced bioactivity [9]. This trajectory positions N-(3-methylphenyl)-2-phenoxybenzamide as a versatile intermediate for modern drug discovery.
Table 2: Historical Milestones in Benzamide-Based Compound Development
Era | Key Advancements | Representative Compounds |
---|---|---|
1960s–1970s | Alpha-blockers for hypertension; irreversible receptor binding | Phenoxybenzamine |
1980s–1990s | Agrochemical applications; structural diversification for herbicidal activity | m-Phenoxybenzamides with alkynyl/cyclic amine groups |
2000s | Crystallographic studies; fluorinated analogs for bioactivity screening | 2-Methyl-N-(3-methylphenyl)benzamide |
2020s | Heterocyclic-fused derivatives for targeted therapies | Phthalimide-integrated benzamides |
This compound exemplifies strategic molecular design in overcoming pharmacological challenges. The methylphenyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the ortho-phenoxy moiety introduces steric constraints that favor selective receptor interactions. Such features align with lead optimization principles for CNS-active compounds, where lipophilicity (predicted logP ≈ 4.2) and moderate molecular weight facilitate blood-brain barrier penetration [8].
Benzamide derivatives broadly exhibit diverse target engagement: dopamine receptors, carbonic anhydrases, and Notch signaling pathways. For instance, N-(3-fluorophenyl)-2-phenoxybenzamide (a close analog) demonstrated sub-micromolar inhibition in cancer cell assays, suggesting potential repurposing avenues for the methyl variant [2] [6]. Additionally, the scaffold’s similarity to 2-phenethylamine pharmacophores—endogenous ligands for adrenergic and dopaminergic receptors—supports its utility in neuropsychiatric drug development [8]. Current research explores hybrid molecules, such as those incorporating isoindole-1,3-dione units, to amplify antitumor or anti-inflammatory effects [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7